

(4-Bromo-2-nitrophenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromo-2-nitrophenyl)boronic acid

Cat. No.: B591715

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(4-Bromo-2-nitrophenyl)boronic acid**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and spectroscopic properties of **(4-Bromo-2-nitrophenyl)boronic acid**. This compound is a critical bifunctional building block in modern organic synthesis, valued for its utility in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. Understanding its fundamental properties is paramount for its effective handling, characterization, and application in synthetic workflows.

Chemical Identity and Core Properties

(4-Bromo-2-nitrophenyl)boronic acid is a substituted phenylboronic acid featuring both a bromo and a nitro group on the aromatic ring. This specific arrangement of electron-withdrawing groups significantly influences its reactivity and physical characteristics. Its primary utility lies in its role as a stable, versatile coupling partner in palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds essential for the synthesis of novel pharmaceutical agents and advanced materials.

A summary of its key identifiers and physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	860034-11-3	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BBrNO ₄	[2] [3]
Molecular Weight	245.82 g/mol	[2] [4]
IUPAC Name	(4-bromo-2-nitrophenyl)boronic acid	[3]
InChI	1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H	[3]
InChIKey	QGDNYVAPNMFOMO-UHFFFAOYSA-N	[3]
Appearance	Solid	[3]
Melting Point	274-276 °C	[2]
Boiling Point	399.8 ± 52.0 °C (Predicted)	[2]
Density	1.85 ± 0.1 g/cm ³ (Predicted)	[2]
Purity	Typically ≥95%	[3] [5]

Spectroscopic Characterization: The Key to Identity and Purity

Rigorous spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of **(4-Bromo-2-nitrophenyl)boronic acid** before its use in sensitive downstream applications like drug synthesis. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. The electronic environment of each proton and carbon atom is dictated by

the positions of the bromo, nitro, and boronic acid functional groups, leading to a unique and predictable spectral fingerprint.

Expected ^1H NMR Spectral Data (in DMSO-d₆)

- Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the phenyl ring will appear as distinct signals. The proton ortho to the boronic acid and nitro group will be the most deshielded. The coupling patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
- Boronic Acid Protons (δ 8.0-8.5 ppm, broad): The acidic protons of the B(OH)₂ group typically appear as a broad singlet, which can exchange with D₂O.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **(4-Bromo-2-nitrophenyl)boronic acid** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse (e.g., ' zg30').
 - Temperature: 298 K.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands (ATR)

- O-H Stretch: A broad band in the region of 3200-3500 cm^{-1} , characteristic of the hydroxyl groups of the boronic acid.
- C-H Aromatic Stretch: Signals appearing just above 3000 cm^{-1} .
- N-O Asymmetric & Symmetric Stretch: Two strong, sharp bands around 1520-1560 cm^{-1} and 1345-1385 cm^{-1} , respectively, confirming the presence of the nitro group.
- C=C Aromatic Stretch: Peaks in the 1400-1600 cm^{-1} region.
- B-O Stretch: A strong band typically found around 1350 cm^{-1} .[\[7\]](#)
- C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm^{-1} .

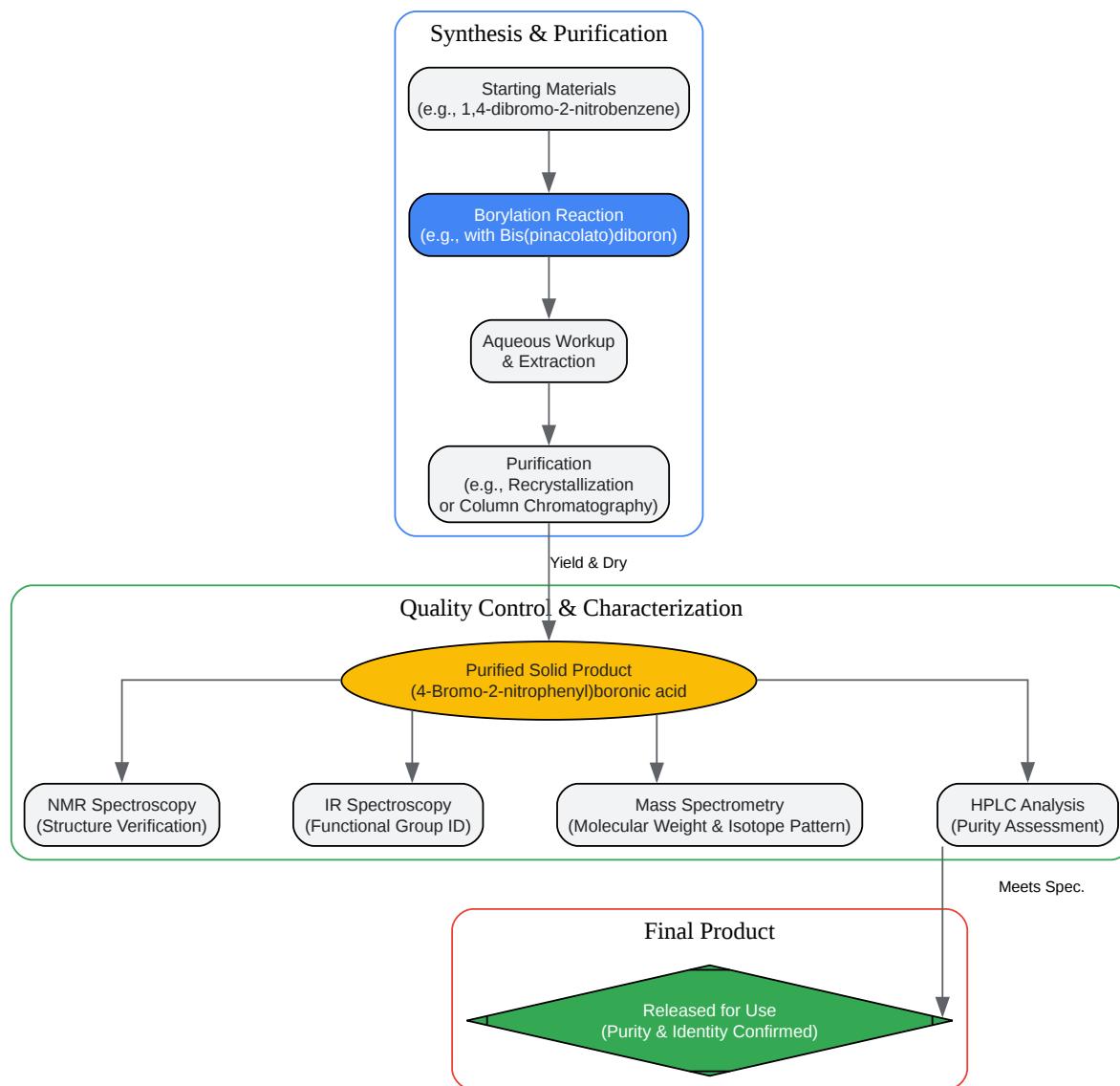
Experimental Protocol: ATR-FTIR Spectrum Acquisition

- Sample Preparation: Place a small, representative sample of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically sufficient to achieve a high signal-to-noise ratio.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. For this molecule, the most telling feature is the isotopic pattern of bromine.

Expected Mass Spectrum Features


- Molecular Ion Peak: The analysis should reveal a cluster of peaks corresponding to the molecular ion [M].
- Bromine Isotopic Pattern: A characteristic feature will be two peaks of nearly equal intensity (approximately 1:1 ratio) separated by 2 m/z units, corresponding to the two stable isotopes of bromine (^{79}Br and ^{81}Br). This is an unambiguous indicator of a monobrominated compound.[6]

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Parameters:
 - Ionization Mode: Negative ion mode is often effective for boronic acids.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
 - Source Temperature: 100-150 °C.[6]

Synthesis and Characterization Workflow

The overall process from synthesis to a fully characterized, application-ready reagent follows a logical and self-validating workflow. This ensures that the material used in subsequent, often costly, experiments is of known and reliable quality.

[Click to download full resolution via product page](#)

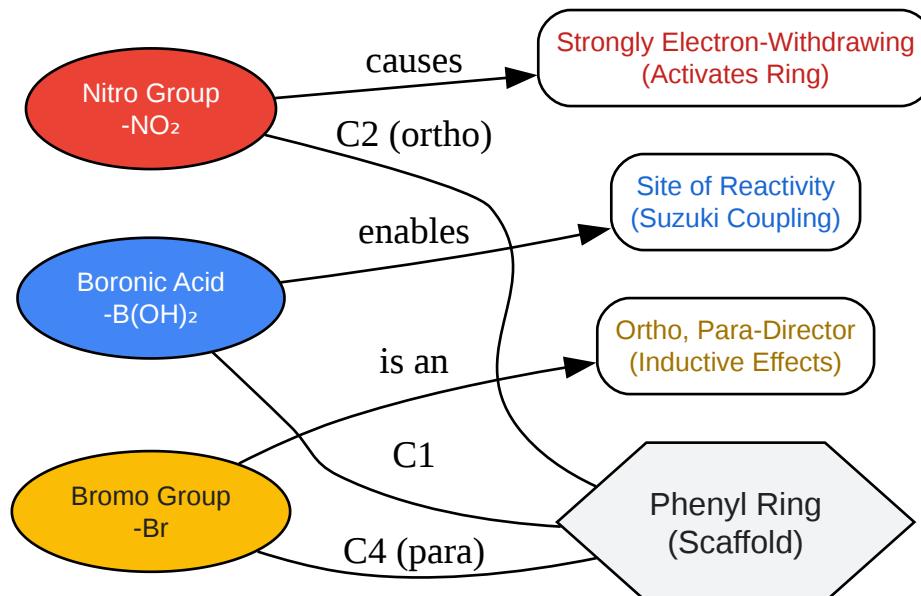
Caption: General workflow for the synthesis and quality control of **(4-Bromo-2-nitrophenyl)boronic acid**.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of **(4-Bromo-2-nitrophenyl)boronic acid**, as boronic acids can be susceptible to degradation.

- Storage Conditions: To prevent dehydration and potential trimerization to the boroxine anhydride, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Recommended storage is in a cool, dark, and dry place, often at refrigerated temperatures (2-8°C).[\[3\]](#)
- Incompatibilities: Avoid strong oxidizing agents and strong bases.[\[8\]](#)

Hazard Identification and Safe Handling


(4-Bromo-2-nitrophenyl)boronic acid is considered a hazardous chemical. Adherence to safety protocols is mandatory.

Hazard Type	GHS Classification	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation	H319: Causes serious eye irritation.	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
Respiratory Irritation	H335: May cause respiratory irritation.	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. [3] [9]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

Logical Relationships of Functional Groups

The substitution pattern on the phenyl ring is deliberate, creating a specific electronic and steric environment that dictates the compound's utility in synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 860034-11-3|(4-Bromo-2-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. (4-Bromo-2-nitrophenyl)boronic acid | 860034-11-3 [sigmaaldrich.com]
- 4. 4-BROMO-3-NITROPHENYLBORONIC ACID CAS#: 74386-13-3 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [(4-Bromo-2-nitrophenyl)boronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591715#4-bromo-2-nitrophenyl-boronic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com